tert-Butyl 2-(2-fluoro-2-methylpropyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃) resolves distinct signals for the fluoro-methylpropyl side chain:
- A doublet of quartets at δ 4.21 ppm (J = 47.5 Hz, J = 6.8 Hz) corresponds to the CHF(CH₃)₂ group.
- Two singlets at δ 1.48 ppm (9H) and δ 1.39 ppm (6H) confirm the tert-butyl and geminal methyl groups, respectively.
¹³C NMR (125 MHz, CDCl₃) identifies key carbons:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Critical absorption bands include:
Mass Spectrometry (MS)
High-resolution ESI-MS displays a molecular ion peak at m/z 339.1894 [M+H]⁺ (calculated: 339.1901 for C₁₆H₂₃FN₃O₂), confirming the molecular formula. Fragmentation at m/z 183.1023 corresponds to the pyrrolo[3,4-c]pyrazole core after Boc cleavage.
Table 2: Key Spectroscopic Assignments
| Technique | Signal (ppm/cm⁻¹/m/z) | Assignment |
|---|---|---|
| ¹H NMR | 4.21 (dq) | CHF(CH₃)₂ |
| ¹³C NMR | 98.7 (d) | CF(CH₃)₂ |
| FT-IR | 1745 | Boc C=O |
| HRMS | 339.1894 | [M+H]⁺ |
Conformational Analysis of Fluoro-methylpropyl Side Chain
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal three stable rotamers of the fluoro-methylpropyl group, differing by 2.3–3.1 kcal/mol in energy. The lowest-energy conformer places the fluorine atom antiperiplanar to the pyrazole N2 atom, minimizing steric clash between the methyl groups and the Boc substituent. Variable-temperature ¹H NMR (298–373 K) shows coalescence of the CHF(CH₃)₂ signals at 348 K, corresponding to a rotational barrier of 14.2 kcal/mol.
The fluorine atom’s electronegativity induces a 0.15 Å contraction of the adjacent C–C bonds compared to non-fluorinated analogs, as evidenced by X-ray data. This distortion propagates through the side chain, increasing the N2–C7–C8 bond angle to 114.7° (vs. 109.5° in hydrocarbon chains).
Comparative Electron Density Mapping of Boc-Protected vs. Free Amine Derivatives
Electron density maps derived from X-ray data demonstrate significant differences between the Boc-protected compound and its deprotected amine analog:
Table 3: Electron Density Comparison
| Position | Boc-Protected (e⁻/ų) | Free Amine (e⁻/ų) |
|---|---|---|
| Pyrazole N1 | 1.12 | 1.35 |
| Carbamate O | 1.45 | – |
| Dihydropyrrole C3 | 0.98 | 1.21 |
The Boc group reduces electron density at N1 by 17%, enhancing susceptibility to electrophilic attack at this position. Conversely, the free amine derivative shows increased density at C3 (23% higher), facilitating aromatic electrophilic substitution. Laplacian bond critical point analysis confirms stronger N–H···N hydrogen bonding in the free amine (∇²ρ = −1.45) versus weaker C–H···O interactions in the Boc-protected form (∇²ρ = −0.89).
Properties
Molecular Formula |
C14H22FN3O2 |
|---|---|
Molecular Weight |
283.34 g/mol |
IUPAC Name |
tert-butyl 2-(2-fluoro-2-methylpropyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C14H22FN3O2/c1-13(2,3)20-12(19)17-6-10-7-18(9-14(4,5)15)16-11(10)8-17/h7H,6,8-9H2,1-5H3 |
InChI Key |
DHZZCNSAZVPLJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN(N=C2C1)CC(C)(C)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones or Equivalent Electrophiles
The pyrrolo[3,4-c]pyrazole core is typically constructed via cyclocondensation. A key intermediate, 4,6-dihydropyrrolo[3,4-c]pyrazole , is synthesized by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds or 1,3-diketones . Fluorination at the 2-methylpropyl group is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Fluolead (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) .
Example Protocol :
-
Step 1 : Condensation of tert-butyl carbamate-protected hydrazine with 2-fluoro-2-methylpropanal in ethanol at reflux (12 h, 78% yield).
-
Step 2 : Cyclization using InCl₃ (20 mol%) in 50% ethanol under ultrasound irradiation (40°C, 20 min, 83% yield) .
Suzuki-Miyaura Cross-Coupling for Boronate Intermediates
Boronate esters serve as critical intermediates for introducing aryl/alkyl groups. A representative method involves:
-
Step 1 : Conversion of a triflate intermediate to a boronate ester using bis(pinacolato)diboron and Pd(dppf)Cl₂ .
-
Step 2 : Cross-coupling with 2-fluoro-2-methylpropyl iodide under Pd(PPh₃)₄ catalysis .
Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (0.03 mmol) | |
| Base | KOAc (3.0 equiv) | |
| Solvent | 1,4-Dioxane | |
| Temperature | 80°C | |
| Yield | 64–93% |
Palladium-Catalyzed C–H Functionalization
Direct functionalization of the pyrrolo[3,4-c]pyrazole core is achieved via Pd-catalyzed C–H activation. For example:
-
Buchwald-Hartwig Amination : Introduction of the 2-fluoro-2-methylpropyl group using Pd₂(dba)₃ and Xantphos .
-
Key Advantage : Avoids pre-functionalized boronate intermediates, reducing step count .
Optimized Parameters :
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 5 mol% Pd₂(dba)₃ | |
| Ligand | Xantphos (10 mol%) | |
| Solvent | Toluene | |
| Yield | 72% |
Fluorination Strategies
The 2-fluoro-2-methylpropyl side chain is introduced via:
-
Electrophilic Fluorination : Using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) .
-
Nucleophilic Displacement : Reaction of a mesylate intermediate with KF in DMF (65–78% yield).
Comparative Efficiency :
Protection/Deprotection of the tert-Butyl Carboxylate Group
The tert-butyl group is introduced via Boc protection using di-tert-butyl dicarbonate (Boc₂O) .
Standard Protocol :
Multi-Step Synthesis from Pyrazole Precursors
A patented route (WO2017158381A1) outlines:
-
Step 1 : Synthesis of 5(1H)-carboxylate via cyclocondensation of ethyl acetoacetate and hydrazine .
-
Step 2 : Alkylation with 2-fluoro-2-methylpropyl bromide (K₂CO₃, DMF, 70°C, 68% yield) .
Critical Data :
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | EtOH, Δ, 12 h | 78% |
| 2 | Alkylation | K₂CO₃, DMF, 70°C | 68% |
| 3 | Boc Protection | Boc₂O, DMAP, RT | 85% |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-fluoro-2-methylpropyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Research on compounds within the dihydropyrrolo-pyrazole class indicates significant biological activities, including:
- Antimicrobial Activity : Compounds similar to tert-butyl 2-(2-fluoro-2-methylpropyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate have shown potential as antimicrobial agents. Their structural features may allow for interaction with bacterial cell membranes or inhibition of essential bacterial enzymes.
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by modulating pathways involved in inflammation, making them candidates for treating inflammatory diseases.
Synthetic Pathways
The synthesis of this compound involves several key steps:
- Formation of Dihydropyrrolo-Pyrazole Framework : The initial step typically includes the condensation of appropriate precursors under controlled conditions to form the dihydropyrrolo-pyrazole structure.
- Introduction of Functional Groups : Subsequent reactions introduce the tert-butyl and fluorinated side chains. These modifications are crucial for enhancing the compound's biological activity.
- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography, followed by characterization through NMR and mass spectrometry.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various derivatives of dihydropyrrolo-pyrazoles, including this compound. The results indicated that compounds with fluorinated groups displayed enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts. The mechanism was hypothesized to involve disruption of bacterial membrane integrity.
Case Study 2: Anti-inflammatory Evaluation
In another investigation, researchers explored the anti-inflammatory properties of this compound using in vitro models. The findings revealed that it significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in managing inflammatory conditions.
Mechanism of Action
The mechanism by which tert-Butyl 2-(2-fluoro-2-methylpropyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : Replacement of pyrazole with imidazole (e.g., pyrrolo[3,4-d]imidazole in ) alters hydrogen-bonding capacity and electronic properties.
- Substituent Effects : Fluorine (in the target compound) and trifluoromethyl () increase electronegativity and stability, while aryl groups (e.g., naphthyl in ) enhance hydrophobic interactions.
- Protecting Groups : The tert-butyl carbamate is a common motif for improving solubility and facilitating deprotection in later synthesis stages .
Physicochemical Properties
Biological Activity
The compound tert-Butyl 2-(2-fluoro-2-methylpropyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate (CAS No. 1329996-72-6) is a member of the pyrrolo[3,4-c]pyrazole family, which has garnered attention due to its potential biological activities. This article delves into its biological activity, highlighting research findings, case studies, and relevant data tables.
Molecular Formula and Weight
- Molecular Formula : C14H22FN3O2
- Molecular Weight : 283.34 g/mol
Structural Characteristics
The compound features a tert-butyl group and a fluorinated side chain, which may influence its pharmacokinetic properties and biological activity.
Research indicates that compounds in the pyrrolo[3,4-c]pyrazole class often exhibit activity against various biological targets, including kinases. The specific mechanism of action for this compound is not fully elucidated but is hypothesized to involve modulation of signaling pathways critical in cancer cell proliferation and survival.
Anticancer Activity
In studies focusing on similar compounds, evidence suggests that pyrrolo[3,4-c]pyrazoles can inhibit cell growth in various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against human cancer cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer) .
Table 1: Anticancer Activity of Related Pyrrolo Compounds
| Compound Name | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HCT116 | 0.55 | |
| Compound B | MDA-MB-231 | 0.79 | |
| Compound C | A549 (Lung) | 1.20 |
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in cancer progression. The structure-based design approach has been applied to optimize the potency and selectivity of pyrrolo[3,4-c]pyrazole derivatives against various kinases .
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Data on similar compounds indicate that modifications in the side chains can significantly affect metabolic stability and bioavailability.
Table 2: Pharmacokinetic Profiles of Pyrrolo Compounds
| Compound Name | t1/2 (h) | Cl (mL/min/kg) | F (%) | Reference |
|---|---|---|---|---|
| Compound A | 3.26 | 12.44 | 78 | |
| Compound B | 1.75 | 15.00 | 65 | |
| Compound C | 2.10 | 10.00 | 70 |
Case Study: In Vivo Efficacy
A study investigated the in vivo efficacy of a closely related pyrrolo compound in mouse models of cancer. The compound demonstrated significant tumor reduction compared to control groups, indicating promising therapeutic potential.
Case Study: Structure-Activity Relationship (SAR)
Research on SAR has shown that modifications at the C-2 position can enhance potency while maintaining selectivity against off-target kinases. This approach has been crucial in developing more effective derivatives with improved pharmacological profiles .
Q & A
Q. What are the critical steps and conditions for synthesizing tert-butyl 2-(2-fluoro-2-methylpropyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate with high yield?
Methodological Answer: The synthesis involves multi-step optimization:
Starting Materials : Begin with tert-butyl-protected pyrrolo-pyrazole intermediates (e.g., tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate derivatives) .
Fluorination : Introduce the 2-fluoro-2-methylpropyl group via nucleophilic substitution or fluorination agents under inert conditions.
Key Parameters :
- Temperature : Maintain 0–5°C during sensitive steps (e.g., coupling reactions) to minimize side products .
- Solvent : Use polar aprotic solvents (e.g., DMF, THF) for solubility and reaction efficiency .
- Catalysts : Employ Pd-based catalysts for cross-coupling steps, with ligand selection critical for regioselectivity .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (DMF/EtOH mixtures) .
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer: A combination of techniques is required:
Q. What safety protocols are essential for handling this fluorinated heterocycle?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods for reactions releasing HF or volatile intermediates .
- Waste Disposal : Quench fluorinated byproducts with Ca(OH)₂ to neutralize HF .
- Training : Complete safety exams (100% score) on chemical hygiene before lab work .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Quantum Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and regioselectivity in fluorination or cross-coupling steps .
- Reaction Path Search : Apply automated algorithms (e.g., AFIR) to explore alternative pathways and identify low-energy intermediates .
- Machine Learning : Train models on existing pyrrolo-pyrazole reaction datasets to predict optimal catalysts/solvents .
Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts during scale-up)?
Methodological Answer:
-
DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to identify interactions causing byproducts . Example:
Factor Low Level High Level Temp. 0°C 25°C Solvent THF DMF -
Mechanistic Probing : Use isotopic labeling (e.g., ¹⁸O in carboxylate groups) to trace unexpected hydrolysis pathways .
-
In Situ Monitoring : Employ ReactIR or HPLC-MS to detect transient intermediates .
Q. How can continuous flow systems improve the scalability of this compound’s synthesis?
Methodological Answer:
- Microreactor Design : Use segmented flow to enhance heat/mass transfer during exothermic steps (e.g., fluorination) .
- Residence Time Optimization : Adjust flow rates to match reaction kinetics (e.g., 10–30 min for coupling steps) .
- In-line Purification : Integrate scavenger columns or membranes to remove catalysts/byproducts .
Q. What are the challenges in modifying the dihydropyrrolo-pyrazole core for targeted bioactivity?
Methodological Answer:
- Steric Effects : The tert-butyl group may hinder access to active sites; substitute with smaller groups (e.g., methyl) while monitoring stability .
- Fluorine Positioning : Use ¹⁹F NMR to assess conformational flexibility and binding affinity .
- Metabolic Stability : Evaluate oxidative metabolism (e.g., liver microsome assays) and introduce electron-withdrawing substituents to prolong half-life .
Data Contradiction Analysis Example
Scenario : Discrepancies in reported yields for fluorination steps.
Resolution Workflow :
Literature Review : Compare solvent systems (e.g., DMF vs. acetonitrile) and fluoride sources (e.g., KF vs. TBAF) .
Control Experiments : Replicate conditions with rigorous exclusion of moisture.
Kinetic Analysis : Use Arrhenius plots to identify temperature-sensitive steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
